![molecular formula C13H16N2O3 B7637541 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7637541.png)
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid
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Overview
Description
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, an inhibitory neurotransmitter in the central nervous system. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has potential therapeutic applications for various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the brain. These effects are primarily mediated by the increase in GABA levels and the subsequent modulation of neuronal activity. Some of the effects of this compound include the reduction of seizure activity, the attenuation of anxiety and stress responses, and the modulation of reward pathways involved in addiction.
Advantages and Limitations for Lab Experiments
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid has several advantages for laboratory experiments, including its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, the synthesis of this compound is a complex and challenging process that requires specialized expertise and equipment. In addition, the effects of this compound on GABA levels and neuronal activity can be complex and context-dependent, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid and its potential therapeutic applications. One area of focus is the development of more efficient and scalable synthesis methods for this compound and related compounds. Another area of interest is the exploration of the therapeutic potential of this compound in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, there is a need for further research on the long-term effects and safety of this compound in human subjects. Overall, this compound represents a promising tool for studying the role of GABA in the brain and has potential therapeutic applications for a range of neurological and psychiatric disorders.
Synthesis Methods
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, such as the pyridine-3-carboxylic acid and the cyclopropylamine, which are then coupled to form the final product. The synthesis is a challenging process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Scientific Research Applications
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that this compound can increase GABA levels in the brain and improve symptoms in animal models of epilepsy, anxiety, and addiction. Clinical studies have also been conducted to evaluate the safety and efficacy of this compound in human subjects with epilepsy and cocaine addiction.
properties
IUPAC Name |
3-[cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(13(17)18)8-15(11-4-5-11)12(16)10-3-2-6-14-7-10/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCREOMPBZZVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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